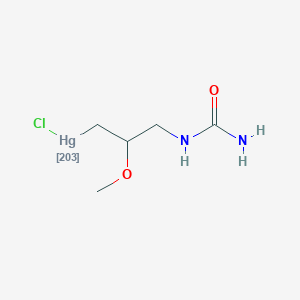
Chlormerodrin hg-203
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlormerodrin ((203)Hg) is chlormerodrin containing the radioactive isotope (203)Hg. It was formerly used as a diagnostic aid in determination of renal function. It has a role as a radioactive imaging agent. It is a chlormerodrin and an isotopically modified compound.
科学研究应用
Applications in Neuroimaging
1. Localization of Intracranial Lesions
Chlormerodrin Hg-203 has been extensively studied for its efficacy in detecting various intracranial lesions. A notable study indicated that it could successfully localize nonneoplastic lesions such as cerebral infarctions, contusions, and arteriovenous malformations in 70% of cases . The compound demonstrated a high tumor-to-brain ratio, making it particularly useful for identifying tumors like astrocytomas and glioblastomas .
2. Scintiscanning Techniques
Scintiscanning with this compound was historically the standard method for brain scans prior to the introduction of other isotopes like technetium Tc 99m. Early studies showed that this compound could localize neoplastic lesions with a detection rate of 77% among 100 consecutive tumors . The comparison between this compound and other imaging modalities has highlighted its reliability, although newer agents have since taken precedence due to lower radiation doses .
Case Study 1: Brain Tumor Localization
A research article detailed the use of this compound in mice with induced intracranial tumors. The study found that the chlormerodrin content in tumors was significantly higher than in normal brain tissue, with ratios ranging from 5.8 to 22.5, indicating effective tumor targeting .
Case Study 2: Nonneoplastic Lesions
In another study involving 66 patients with nonneoplastic intracranial lesions, positive scans were obtained using this compound. This study emphasized the importance of careful evaluation to differentiate between neoplastic and nonneoplastic conditions based on scan results .
属性
分子式 |
C5H11ClHgN2O2 |
|---|---|
分子量 |
369.58 g/mol |
IUPAC 名称 |
[3-(carbamoylamino)-2-methoxypropyl]-chloro(203Hg)mercury-203 |
InChI |
InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1/i;;1+2 |
InChI 键 |
BJFGVYCULWBXKF-NGAFWABFSA-M |
SMILES |
COC(CNC(=O)N)C[Hg]Cl |
手性 SMILES |
COC(CNC(=O)N)C[203Hg]Cl |
规范 SMILES |
COC(CNC(=O)N)C[Hg]Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















